

Protocol for Testing the Odor-Absorbing Efficacy of Zinc Ricinoleate

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Compound of Interest

Compound Name: Zinc ricinoleate

Cat. No.: B8124399

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Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction: **Zinc ricinoleate**, the zinc salt of ricinoleic acid derived from castor oil, is a widely utilized and effective odor-absorbing agent. Its primary mechanism of action is the complexation and neutralization of malodorous compounds, particularly those containing sulfur and nitrogen. Unlike masking agents that simply cover unpleasant smells, **zinc ricinoleate** traps and chemically binds odor molecules, preventing their release into the atmosphere.^{[1][2]} This document provides a comprehensive set of protocols for evaluating the odor-absorbing efficacy of **zinc ricinoleate** formulations through both instrumental and sensory analysis.

Mechanism of Action: Unactivated **zinc ricinoleate** is a waxy, water-insoluble solid with limited odor-absorbing capacity due to the zinc ion being sterically shielded.^{[3][4]} To become effective, it must be "activated." This is typically achieved by solubilizing the **zinc ricinoleate** in a formulation with the aid of solubilizing agents, such as alkoxylated amines or chelating agents like methylglycinediacetic acid trisodium salt (MGDA).^[3] This activation process exposes the zinc atoms, making their reaction sites available to form strong coordinate bonds with the nucleophilic nitrogen and sulfur atoms present in many malodorous molecules, such as hydrogen sulfide, ammonia, mercaptans, and thioethers.^{[1][3]}

Quantitative Data Summary

The following tables summarize the reported odor-absorbing efficacy of activated **zinc ricinoleate** formulations against common malodorous compounds.

Table 1: Instrumental Analysis of Odor Reduction

Malodorous Compound	Initial Concentration (ppm)	Zinc Ricinoleate Formulation	Concentration Reduction (%)	Reference
Hydrogen Sulfide	410	Cream-Soap + 15% Activated Zinc Ricinoleate	85.4%	Personal Care Europe, April 2020
Diethylamine	200	30% Diluted Activated Zinc Ricinoleate Solution	>63%	Personal Care Europe, April 2020
Ethanethiol	35	30% Diluted Activated Zinc Ricinoleate Solution	~77%	Personal Care Europe, April 2020

Table 2: Sensory Evaluation of Axillary Malodor Reduction

Time After Application	Mean Malodor Score (Baseline)	Mean Malodor Score (With Hops/Zinc Ricinoleate Deodorant)	Reference
8 hours	6.28 (± 0.70)	1.80 (± 0.71)	
12 hours	Not Reported	1.82 (± 0.74)	
24 hours	Not Reported	2.24 (± 0.77)	[5]

Malodor was scored on a scale where higher scores indicate stronger odor.

Experimental Protocols

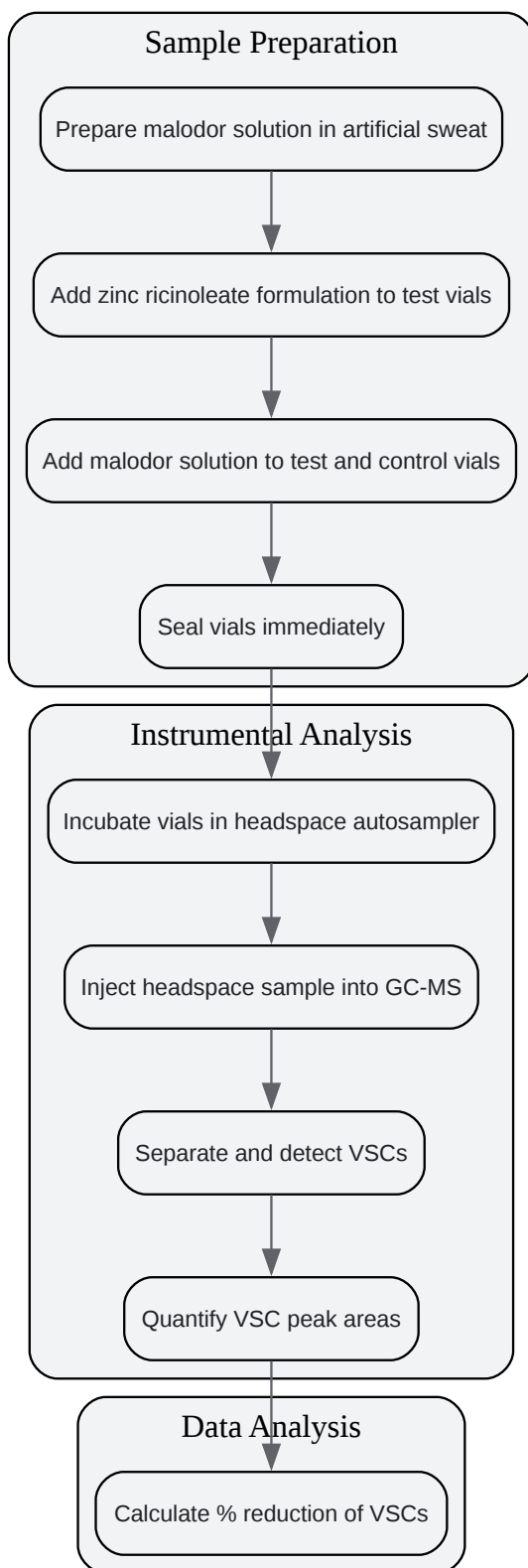
Instrumental Analysis of Odor Reduction by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol describes an in-vitro method to quantify the reduction of volatile sulfur compounds (VSCs) by a **zinc ricinoleate** formulation.

1.1. Materials and Equipment:

- Headspace autosampler
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- 20 mL headspace glass vials with PTFE/silicone septa
- Malodor standards (e.g., hydrogen sulfide, methyl mercaptan, dimethyl sulfide)
- Activated **zinc ricinoleate** formulation
- Artificial sweat solution (see Appendix for formulation)
- Nitrogen or helium carrier gas

1.2. Experimental Workflow Diagram:



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Caption: Workflow for HS-GC-MS analysis of odor reduction.

1.3. Procedure:

- Preparation of Malodor Stock Solution: Prepare a stock solution of the target malodorous compound(s) in an appropriate solvent.
- Preparation of Test and Control Samples:
 - For each test sample, add a predetermined amount of the activated **zinc ricinoleate** formulation to a 20 mL headspace vial.
 - Prepare control vials containing the same matrix but without the **zinc ricinoleate** formulation.
 - Spike both test and control vials with a known amount of the malodor stock solution to achieve a final concentration in the low ppm range.
 - Immediately seal the vials with PTFE/silicone septa.
- Headspace Analysis:
 - Place the vials in the headspace autosampler.
 - Equilibrate the vials at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes) to simulate skin temperature and allow for the reaction to occur.
 - Inject a specific volume of the headspace gas into the GC-MS system.
- GC-MS Conditions (Example for VSCs):
 - GC Column: DB-624 or similar
 - Inlet Temperature: 200°C
 - Carrier Gas: Helium at a constant flow rate
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes

- Ramp to 150°C at 15°C/minute
- Hold at 150°C for 2 minutes
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Mode: Selected Ion Monitoring (SIM) to target specific malodorous compounds.
- Data Analysis:
 - Integrate the peak areas of the target malodorous compounds in both the control and test chromatograms.
 - Calculate the percentage reduction of the malodor using the following formula: %
Reduction = $[(\text{Area_control} - \text{Area_test}) / \text{Area_control}] * 100$

Sensory Evaluation of Deodorant Efficacy

This protocol is based on the principles outlined in ASTM E1207-09, "Standard Practice for The Sensory Evaluation of Axillary Deodorancy".[\[6\]](#)[\[7\]](#)

2.1. Panelist Selection and Training:

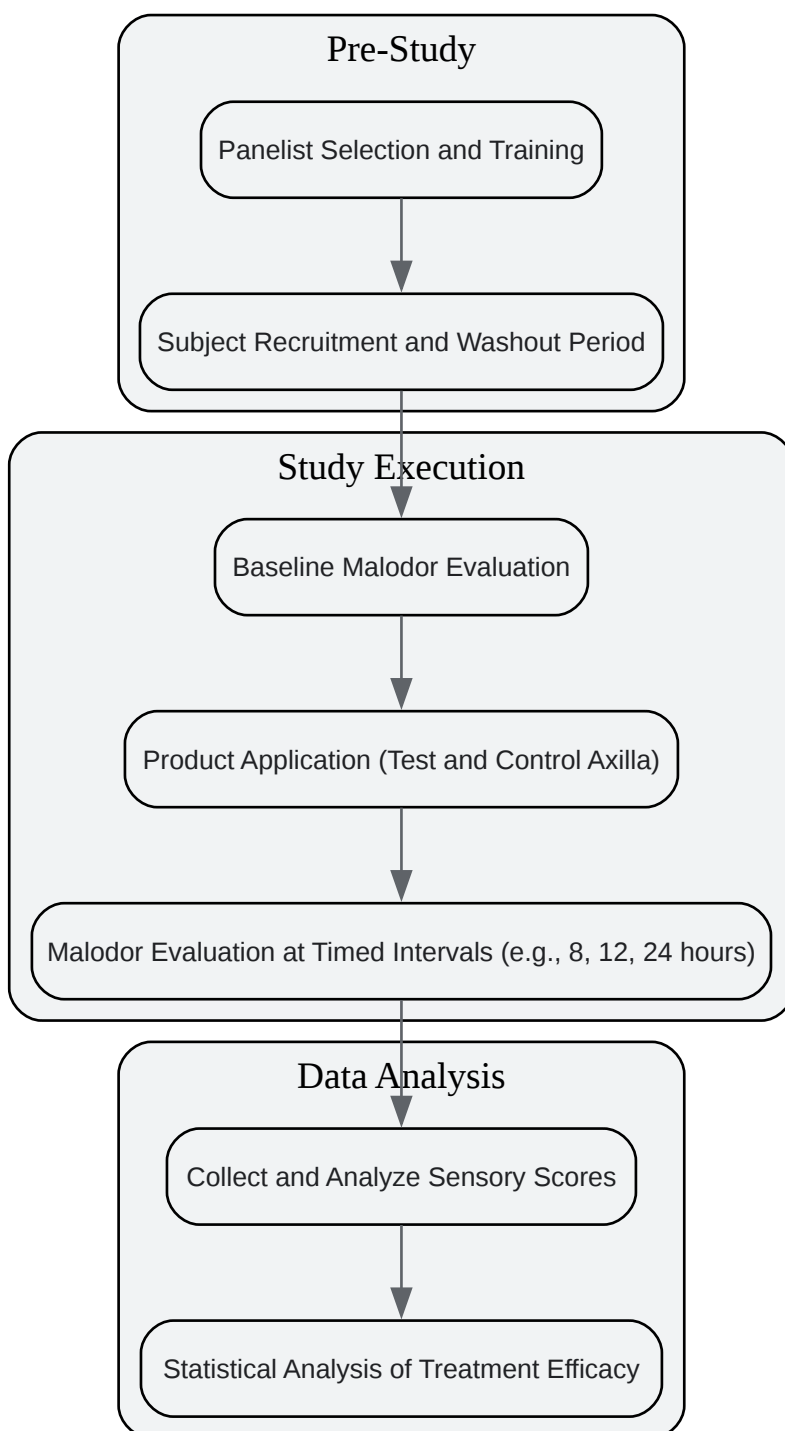
- Recruit a panel of trained assessors (sniffers) who have been screened for their ability to detect and discriminate different types and intensities of axillary malodor.
- Train the panelists on the specific malodor scale to be used and conduct calibration sessions to ensure consistency in ratings.

2.2. Study Design:

- A randomized, double-blind, and controlled study design is recommended.
- Subjects should undergo a "washout" period where they refrain from using any underarm products.

- One axilla will be treated with the **zinc ricinoleate** deodorant, while the other will serve as an untreated control or be treated with a placebo.

2.3. Experimental Workflow Diagram:



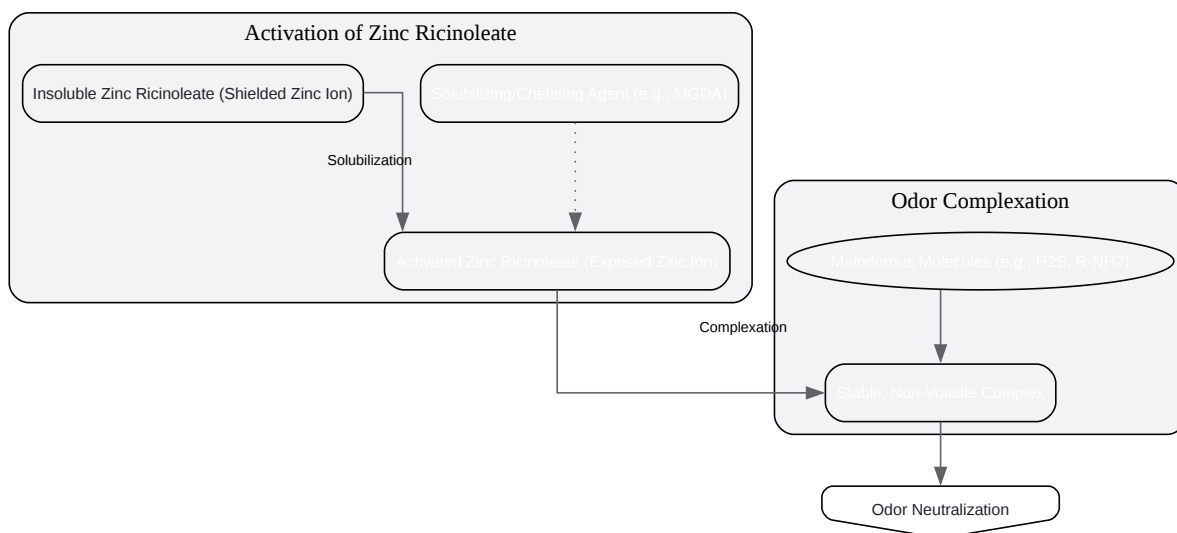
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Caption: Workflow for sensory evaluation of deodorant efficacy.

2.4. Procedure:

- **Baseline Evaluation:** Before product application, trained assessors evaluate the baseline axillary malodor of each subject using a standardized rating scale (e.g., a 0-5 or 0-10 point scale where 0 = no odor and the maximum value = very strong malodor).
- **Product Application:** A controlled amount of the **zinc ricinoleate** deodorant is applied to one axilla of each subject. The other axilla remains untreated or receives a placebo.
- **Post-Application Evaluations:** At specified time intervals (e.g., 8, 12, and 24 hours) after product application, the trained assessors re-evaluate the axillary malodor of both the treated and control axillae.
- **Data Analysis:** The sensory scores for the treated and untreated axillae are statistically compared to determine the significance of the malodor reduction provided by the **zinc ricinoleate** deodorant.

Mechanism of Action Diagram



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Caption: Mechanism of odor absorption by activated **zinc ricinoleate**.

Appendix

Formulation of a Standard Artificial Sweat Solution (based on EN 1811):

- 0.5% (w/v) Sodium Chloride (NaCl)
- 0.1% (w/v) Lactic Acid
- 0.1% (w/v) Urea
- Adjust pH to 6.5 with NaOH or HCl
- Dissolve in deionized water

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